Fluo-3
Overview
Description
Fluo-3 is a member of a new family of fluorescent calcium indicators that are excitable at wavelengths in the visible spectrum. It has been extensively tested in living cells, demonstrating its capability to load into cells through incubation with its pentaacetoxymethyl ester form and to accurately indicate changes in intracellular calcium ([Ca2+]i) induced by agonist stimulation. Its ability to permit continuous monitoring of [Ca2+]i without interference with UV-sensitive caged compounds makes it particularly useful for various experimental setups (Kao, Harootunian, & Tsien, 1989).
Synthesis Analysis
The synthesis of Fluo-3 and similar compounds involves combining the 8-coordinate tetracarboxylate chelating site of 1,2-bis(2-aminophenoxyethane-N,N,N',N'-tetraacetic acid with a xanthene chromophore to create a fluorophore that significantly increases in fluorescence upon binding calcium. This synthesis provides a range of compounds with visible excitation and emission wavelengths and dissociation constants suitable for resolving high [Ca2+] levels better than predecessors like quin-2 or fura-2 (Minta, Kao, & Tsien, 1989).
Molecular Structure Analysis
The structural uniqueness of Fluo-3, as part of this family of compounds, lies in its combination of a specific chelating site with a chromophore, resulting in significant fluorescence increases upon calcium binding. The molecular structure essentially allows for a highly sensitive and specific detection of changes in calcium concentrations within the cell, making it a powerful tool for various biological and biochemical studies.
Chemical Reactions and Properties
Fluo-3's chemical properties, particularly its ability to undergo hydrolysis intracellularly to yield genuine Fluo-3 capable of indicating changes in [Ca2+]i, underscore its versatility and effectiveness as a calcium indicator. Its chemical reactions within the cell, including the hydrolysis process and its binding to calcium, are critical for its function in monitoring intracellular calcium levels.
Physical Properties Analysis
The physical properties of Fluo-3, including its fluorescence intensity changes upon calcium binding, are central to its application. Fluo-3 exhibits a significant increase in fluorescence intensity when bound to calcium, with earlier lots showing a fluorescence intensity of the calcium-bound form approximately 200 times that of its calcium-free form, highlighting its efficiency as a fluorescent indicator (Harkins, Kurebayashi, & Baylor, 1993).
Scientific Research Applications
1. Monitoring Cytosolic Calcium
Fluo-3 has been instrumental in studying cytosolic calcium. It is loaded into cells using the acetoxymethyl ester form and is capable of indicating changes in intracellular calcium concentrations induced by various stimuli, such as agonist stimulation or action potential in muscle fibers. This application is crucial for understanding cellular signaling and function (Kao, Harootunian, & Tsien, 1989).
2. Calcium Imaging in Plant Cells
Fluo-3 has been used in conjunction with laser-scanning confocal microscopy to visualize calcium dynamics in living plant cells. This application is significant for studying the role of calcium ions in plant cell physiology, particularly in response to various stimuli like ionophores and plant growth hormones (Williams, Cody, Gehring, Parish, & Harris, 1990).
3. Investigation of Nuclear Calcium
Fluo-3 has been used to study nuclear calcium concentrations, revealing differences in fluorescence properties between nucleoplasmic and cytoplasmic environments. This highlights the necessity of considering the distinct behavior of Fluo-3 in different cellular compartments when analyzing nuclear calcium dynamics (Perez-Terzic, Stehno-Bittel, & Clapham, 1997).
4. Measurement of Intracellular Calcium in T Lymphocytes
Fluo-3 has been effectively used in flow cytometry to measure intracellular calcium in human peripheral blood T lymphocytes. Its compatibility with a 488 nm argon laser excitation source makes it suitable for such applications, allowing for both qualitative and quantitative analyses of calcium signaling in these cells (Vandenberghe & Ceuppens, 1990).
5. Calcium Measurement in Mitochondria
In mitochondrial studies, Fluo-3 has been used to investigate the concentration and kinetics of mitochondrial matrix ionized calcium under various conditions. This application is important for understanding the role of calcium in mitochondrial function and its impact on cellular metabolism (Saavedra-Molina, Uribe, & Devlin, 1990).
Future Directions
Fluo-3 and its derivatives have been widely used with two-photon excitation microscopy . The large change in fluorescence coupled with a good yield of photons provides very high contrast which allowed the detection of microscopic Ca2+ release events inside cells called "Calcium sparks" . This has led to the development of a wide range of analytical reagents and tools, which allow us to gain information about intracellular dynamics .
properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluo-3 | |
CAS RN |
123632-39-3 | |
Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluo-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUO-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.